Pilsicainide vs. Flecainide and Propafenone: Differential Effect on Atrial Action Potential Duration
Pilsicainide exhibits a unique electrophysiological signature on atrial myocytes compared to other Class Ic agents. In a study using single rabbit atrial myocytes, pilsicainide at therapeutic concentrations (≤3 µM) did not affect the atrial action potential duration (APD). This is in stark contrast to flecainide and propafenone, which are known to prolong atrial APD [1]. At higher concentrations (≥10 µM), pilsicainide actually shortened the APD slightly, further differentiating it from its comparators.
| Evidence Dimension | Effect on Atrial Action Potential Duration (APD) at therapeutic concentrations |
|---|---|
| Target Compound Data | No effect on APD at ≤3 µM; slight shortening at ≥10 µM. |
| Comparator Or Baseline | Flecainide and Propafenone: Prolong atrial APD. |
| Quantified Difference | Qualitative difference in APD response. |
| Conditions | Tight-seal whole cell voltage-clamp technique on single rabbit atrial myocytes. |
Why This Matters
This difference indicates that pilsicainide does not share the pro-arrhythmic potential associated with APD prolongation, making it a more selective tool for studying pure sodium channel blockade without concomitant potassium channel effects.
- [1] Uniqueness of Pilsicainide in Class Ic Antiarrhythmics. Scilit. (Original research from: Cardiovasc Drugs Ther. 1999). View Source
